A Comprehensive Technical Guide to Tetramethylhydrazine
A Comprehensive Technical Guide to Tetramethylhydrazine
CAS Number: 6415-12-9
This technical guide provides an in-depth overview of tetramethylhydrazine, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological significance, and safety information.
Chemical and Physical Properties
Tetramethylhydrazine, also known as 1,1,2,2-tetramethylhydrazine, is a symmetrically substituted hydrazine (B178648) derivative.[1][2][3] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 6415-12-9 | [1][2][3] |
| Molecular Formula | C4H12N2 | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.777 g/mL at 20 °C | [1] |
| Boiling Point | 73 °C at 730 Torr | [3] |
| Melting Point | -118 °C | [3] |
| Flash Point | 27 °C (closed cup) | [1][3] |
| Refractive Index | n20/D 1.404 | [1] |
| Solubility | Information not readily available | |
| Vapor Pressure | Information not readily available |
Synthesis of Tetramethylhydrazine
A common and effective method for the synthesis of tetramethylhydrazine is through the Eschweiler-Clarke reaction. This reaction involves the reductive methylation of a primary or secondary amine using excess formaldehyde (B43269) and formic acid. In the case of tetramethylhydrazine, the starting material would be 1,1-dimethylhydrazine.
Experimental Protocol: Eschweiler-Clarke Methylation of 1,1-Dimethylhydrazine
The following is a generalized experimental protocol for the Eschweiler-Clarke reaction, which can be adapted for the synthesis of tetramethylhydrazine.
Materials:
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1,1-Dimethylhydrazine
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Sodium hydroxide (B78521) solution (for neutralization)
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Dichloromethane or other suitable organic solvent (for extraction)
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Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethylhydrazine.
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Carefully add an excess of formic acid to the flask, followed by an excess of a 37% aqueous solution of formaldehyde.
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Heat the reaction mixture to 80-100 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution.
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Extract the product with a suitable organic solvent, such as dichloromethane.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude tetramethylhydrazine can be purified by distillation.
A visual representation of the synthesis workflow is provided below.
Biological Activity and Significance
Tetramethylhydrazine has been a subject of interest in toxicological and metabolic studies. Its biological activity is primarily associated with its metabolic activation into reactive intermediates.
Metabolism by Prostaglandin (B15479496) Endoperoxide Synthase
Prostaglandin endoperoxide synthase, an enzyme involved in the synthesis of prostaglandins, can metabolize tetramethylhydrazine. This metabolic process involves the oxidation of tetramethylhydrazine, leading to the formation of a radical cation and formaldehyde. This pathway is significant as it represents a potential mechanism of bioactivation, particularly in tissues with low mixed-function oxidase activity.
The metabolic pathway is illustrated in the diagram below.
Tumorigenicity
Studies have indicated that tetramethylhydrazine hydrochloride exhibits tumorigenic properties in animal models. Chronic administration in drinking water to Swiss mice resulted in a significantly increased incidence of blood vessel tumors (angiomas and angiosarcomas). This finding highlights the potential carcinogenic risk associated with exposure to this compound and underscores the importance of appropriate safety measures.
Safety Information
Tetramethylhydrazine is a flammable liquid and should be handled with appropriate precautions.
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Hazard Statements: H226 (Flammable liquid and vapor).
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Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
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P233: Keep container tightly closed.
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P240: Ground and bond container and receiving equipment.
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P241: Use explosion-proof electrical/ventilating/lighting equipment.
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P242: Use non-sparking tools.
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P243: Take action to prevent static discharges.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
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P370+P378: In case of fire: Use appropriate media to extinguish.
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P403+P235: Store in a well-ventilated place. Keep cool.
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P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
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It is imperative to consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this chemical.
